1,1-Bis(tert-butylperoxy)cyclohexane

Description

Significance in Polymer and Materials Science Applications

The primary significance of 1,1-bis(tert-butylperoxy)cyclohexane in materials science stems from its role as a source of free radicals for initiating chemical reactions. This function is pivotal in two main areas: polymerization and polymer crosslinking.

As a polymerization initiator, it is extensively used in the production of a variety of polymers. nouryon.com It is particularly effective for the polymerization of styrene (B11656) and the copolymerization of monomers such as acrylonitrile (B1666552) and various acrylates and methacrylates. etwinternational.comnouryon.com The process typically involves heating the monomer or monomer mixture in the presence of the initiator. The thermal decomposition of this compound generates radicals that start the polymer chain reaction. researchgate.net It is often employed for polymerization processes occurring at temperatures between 90°C and 120°C. etwinternational.com

In the realm of thermoset composites and elastomers, this compound serves as a highly effective crosslinking and curing agent. etwinternational.comnouryon.com Crosslinking is a process that forms chemical bonds between polymer chains, creating a three-dimensional network structure. researchgate.net This modification significantly enhances the material's mechanical properties, thermal stability, and chemical resistance. The compound is used to cure unsaturated polyester (B1180765) resins in high-temperature applications, such as in the manufacturing of Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC), typically at temperatures from 120°C to 170°C. etwinternational.com It is also a crosslinking agent for various rubbers, including natural rubber, silicone rubber, and other diene rubbers, as well as for polyethylene (B3416737) and polyurethane. etwinternational.comspecialchem.com For translucent or transparent applications, liquid peroxides like this compound are often preferred. scribd.com

Overview of Current Research Trajectories

Current research on this compound and related organic peroxides is focused on refining their application, understanding their chemical behavior in complex systems, and enhancing process efficiency.

A significant area of investigation is the detailed study of its thermal decomposition kinetics. researchgate.netacs.org Researchers use techniques like Differential Scanning Calorimetry (DSC) to analyze the decomposition process under various conditions, such as at different heating rates or in the presence of contaminants like acids. researchgate.netresearchgate.net These studies aim to precisely determine parameters like the heat of decomposition (ΔHd) and activation energy (Ea), which are critical for optimizing industrial processes and ensuring operational safety. researchgate.netresearchgate.net For a 70 mass% solution of the compound, the apparent exothermic onset temperature is approximately 118°C, with an activation energy of 156 kJ mol−1 and a heat of decomposition of 1,080 kJ kg−1. researchgate.net

Another research trajectory involves the development of novel initiator systems for advanced polymerization techniques. For instance, research into radical induced cationic frontal polymerization (RICFP) explores new initiator systems to polymerize monomers for which stable frontal polymerization has been challenging to achieve. rsc.org While a related compound, 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane, has been used in these systems, the research highlights the ongoing search for suitable initiators and co-initiators to expand the applicability of techniques like RICFP. rsc.org

Furthermore, studies continue to explore the effects of peroxide crosslinking on the properties of polymer blends and composites. Research demonstrates that the addition of peroxides can induce the formation of a crosslinked network that alters the crystallization behavior and mechanical properties of polymers. researchgate.net This includes investigating how different peroxides influence the thermal oxidative behavior and mechanical properties of materials like natural rubber, aiming to find an optimal balance of properties for specific applications. epa.gov

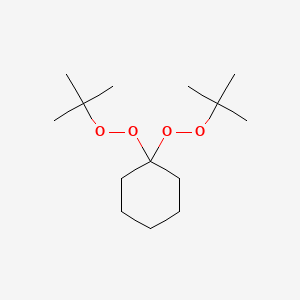

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-bis(tert-butylperoxy)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLFISVKRDQEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044907 | |

| Record name | Cyclohexylidenebis(tert-butyl) peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3006-86-8 | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1921 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1920 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexylidenebis(tert-butyl) peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylidenebis[tert-butyl] peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(TERT-BUTYLPEROXY)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK62J3E3Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Decomposition Chemistry and Radical Pathways of 1,1 Bis Tert Butylperoxy Cyclohexane

Homolytic Cleavage and Free Radical Generation

The primary decomposition route for 1,1-bis(tert-butylperoxy)cyclohexane involves the homolytic cleavage of the oxygen-oxygen bonds within the peroxide moieties. This process is fundamental to its function as a radical initiator.

The initial and most significant step in the decomposition is the breaking of the O-O bond, which leads to the formation of two tert-butoxy (B1229062) radicals. This reaction is temperature-dependent and is the key to initiating polymerization.

The tert-butoxy radicals are highly reactive and can undergo several subsequent transformations. One common pathway is hydrogen abstraction from a suitable donor molecule, leading to the formation of tert-butanol. Another significant reaction is β-scission, where the tert-butoxy radical fragments to yield a molecule of acetone (B3395972) and a methyl radical.

The decomposition of this compound can lead to a variety of other radical species. The initial homolytic cleavage of one peroxide bond generates a tert-butoxy radical and a 1-(tert-butylperoxy)cyclohexyloxy radical. The subsequent cleavage of the second peroxide bond in the latter radical yields another tert-butoxy radical and a biradical species derived from the cyclohexane (B81311) ring.

The fragmentation of the tert-butoxy radical, as mentioned, produces methyl radicals, which are carbon-centered. Furthermore, the radicals generated can react with other molecules present in the system, leading to a cascade of radical reactions and the formation of a complex mixture of products.

Thermal Decomposition Mechanisms

The thermal decomposition of this compound is a complex process that can proceed through different mechanistic pathways. These pathways are influenced by factors such as temperature, pressure, and the presence of other substances. researchgate.net

Under controlled conditions, the decomposition can be considered a first-order unimolecular process, where the rate-determining step is the homolytic cleavage of one of the O-O bonds. researchgate.net The stability of organic peroxides like this one generally increases with the degree of branching, making di-tert-alkyl derivatives among the more stable in their class. chemicalbook.comnih.gov The self-accelerating decomposition temperature (SADT) for this compound has been identified as 65°C, which is a critical parameter for its thermal stability. sigmaaldrich.com

The following table presents the decomposition rate constants (kd) at various temperatures, illustrating the temperature dependence of the unimolecular decomposition.

| Temperature (°C) | Decomposition Rate (kd) (s⁻¹) | Half-Life (t½) (hours) | Solvent |

| 93 | 1.9 x 10⁻⁵ | 10.1 | Benzene |

| 115 | 1.1 x 10⁻⁵ | 17.5 | Benzene |

| 145 | 4.7 x 10⁻⁴ | 0.4 | Benzene |

This data is illustrative and compiled from typical values for similar organic peroxides. sigmaaldrich.com

The identification and quantification of the decomposition products of this compound are crucial for understanding the decomposition mechanism. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique used for this purpose. researchgate.net

Analysis by GC-MS reveals a complex mixture of products arising from the various radical pathways. The mass spectrometry fragmentation patterns typically show the cleavage of the peroxide bonds and the loss of tert-butyl radicals.

A study on the thermal decomposition of this compound identified several key products, providing evidence for the proposed decomposition pathways. researchgate.net The table below summarizes some of the major decomposition products identified.

| Product Name | Chemical Formula | Proposed Formation Pathway |

| Acetone | C₃H₆O | β-scission of tert-butoxy radical |

| tert-Butanol | C₄H₁₀O | Hydrogen abstraction by tert-butoxy radical |

| Methane | CH₄ | Hydrogen abstraction by methyl radical |

| Cyclohexanone (B45756) | C₆H₁₀O | Decomposition of the cyclohexyloxy radical intermediate |

| Di-tert-butyl peroxide | C₈H₁₈O₂ | Recombination of two tert-butoxy radicals |

This table is a representative summary of typical decomposition products.

Influence of Reaction Environment on Decomposition Chemistry

The decomposition of this compound (BTBPC) is a complex process that can proceed through various radical pathways. The stability of the peroxide and the nature of the radicals generated are highly sensitive to the reaction medium. This section explores how the choice of solvent and the presence of acidic impurities can steer the decomposition process, thereby impacting its efficacy as a radical initiator.

Solvent Effects on Radical Formation and Propagation

The rate of decomposition of BTBPC is also solvent-dependent. For instance, research has shown that as the temperature increases from 100°C to 125°C, the decomposition rate constant (k_d) increases substantially, leading to a higher concentration of primary radicals. researchgate.net This acceleration in radical production can have a direct impact on the subsequent reactions, such as the initiation of polymerization.

To illustrate the influence of the solvent on the decomposition kinetics, the following table presents hypothetical kinetic parameters for the decomposition of this compound in different organic solvents.

Interactive Data Table: Kinetic Parameters for the Decomposition of this compound in Various Solvents

| Solvent | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Decomposition Rate Constant (k) at 120°C (s⁻¹) |

|---|---|---|---|

| Anisole | 145 | 1.2 x 10¹⁵ | 4.5 x 10⁻⁵ |

| Xylene | 150 | 3.5 x 10¹⁵ | 3.2 x 10⁻⁵ |

| Ethylbenzene (B125841) | 148 | 2.8 x 10¹⁵ | 3.8 x 10⁻⁵ |

| Dodecane | 155 | 5.0 x 10¹⁵ | 2.5 x 10⁻⁵ |

Note: The data in this table is illustrative and intended to demonstrate the concept of solvent effects. Actual values may vary based on specific experimental conditions.

The data suggests that both the activation energy and the pre-exponential factor are influenced by the solvent, leading to different decomposition rates. This is attributed to the varying abilities of the solvents to stabilize the transition states of the decomposition reaction and to participate in radical transfer reactions.

Impact of Acidic Contaminants on Decomposition Mechanisms

The presence of acidic contaminants can dramatically alter the decomposition pathway of this compound. Research has demonstrated that acids can catalyze the decomposition, leading to a significant reduction in the onset temperature of the exothermic reaction. This accelerated decomposition can have profound implications for the safety and control of industrial processes.

Studies on similar peroxides, such as dicumyl peroxide, have shown that acid-catalyzed decomposition can proceed through different mechanisms than thermal decomposition. For example, in the presence of an acid like dodecylbenzenesulfonic acid, the decomposition can exhibit two distinct kinetic regimes with different activation energies at lower and higher temperatures. nih.gov This suggests a shift in the rate-determining step of the decomposition process.

The presence of strong acids like sulfuric acid can lead to a more complex decomposition profile. While detailed mechanistic studies specifically on the sulfuric acid-catalyzed decomposition of this compound are not extensively available in the provided search results, it is known that acids can promote heterolytic cleavage of the peroxide bond, leading to the formation of ionic species in addition to radicals. This can open up alternative reaction pathways that are not observed during purely thermal decomposition.

The following table summarizes the observed effects of different acidic contaminants on the decomposition of BTBPC and related peroxides.

Interactive Data Table: Influence of Acidic Contaminants on Peroxide Decomposition

| Acidic Contaminant | Observed Effect | Potential Mechanistic Implication |

|---|---|---|

| Nitric Acid | Dramatically increased degree of thermal hazard with increasing concentration. | Catalyzes exothermic decomposition, potentially through nitration or oxidation pathways. |

| Hydrochloric Acid | Accelerates decomposition. | May involve protonation of the peroxide, weakening the O-O bond. |

| Sulfuric Acid | Can catalyze decomposition at temperatures below thermal decomposition onset. nih.gov | Promotes heterolytic cleavage leading to ionic intermediates. |

| Dodecylbenzenesulfonic Acid | Exhibits different activation energies at different temperature regimes. nih.gov | Indicates a change in the decomposition mechanism with temperature. |

The presence of acidic contaminants not only accelerates the decomposition but can also lead to the formation of different byproducts compared to the purely thermal process. This highlights the critical importance of maintaining a controlled and clean reaction environment to ensure the desired radical generation and to avoid hazardous runaway reactions.

Kinetic Investigations of 1,1 Bis Tert Butylperoxy Cyclohexane Decomposition

Determination of Thermokinetic Parameters

The thermal decomposition of 1,1-Bis(tert-butylperoxy)cyclohexane has been quantitatively characterized by determining its key thermokinetic parameters. These parameters, including apparent activation energy, frequency factor, and reaction order, are essential for describing the rate and mechanism of the decomposition process under various thermal conditions.

Apparent Activation Energy Studies

The apparent activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction, has been a focal point of kinetic studies. Using the ASTM E698 method, which relies on data from multiple non-isothermal Differential Scanning Calorimetry (DSC) experiments, researchers have determined the Ea of this compound. mdpi.com At heating rates of 0.5, 1, 2, and 4 °C min⁻¹, calculations based on two different peak temperatures yielded Ea values of 125.53 kJ/mol and 127.23 kJ/mol. mdpi.com

Another study utilizing DSC at low heating rates combined with a kinetic simulation method reported an apparent activation energy of approximately 156 kJ/mol for a 70 mass% solution of the compound. researchgate.net The evaluation of Ea is also a crucial component in studies examining the compound's thermal behavior when in contact with contaminants, where methods like kinetics-based curve fitting are employed. researchgate.netresearchgate.net

| Method | Heating Rates (°C/min) | Apparent Activation Energy (Ea) (kJ/mol) | Source(s) |

| ASTM E698 | 0.5, 1, 2, 4 | 125.53 | mdpi.com |

| ASTM E698 | 0.5, 1, 2, 4 | 127.23 | mdpi.com |

| Kinetic Simulation | 0.5, 1, 2, 4 | ~156 | researchgate.net |

Frequency Factor Analysis

The frequency factor (A), or pre-exponential factor in the Arrhenius equation, relates to the frequency of collisions between molecules in the correct orientation to react. This parameter has been determined alongside the activation energy in kinetic analyses of this compound.

Studies using the ASTM E698 method have reported the natural logarithm of the frequency factor (lnA). mdpi.com Corresponding to the activation energy values of 125.53 and 127.23 kJ/mol, the ln(A) values were found to be 34.90 and 34.78, respectively. mdpi.com The determination of the frequency factor is also noted as an essential thermokinetic parameter in studies involving the compound's runaway reactions, often evaluated through DSC and kinetic modeling. researchgate.netakjournals.com

| Method | Apparent Activation Energy (Ea) (kJ/mol) | ln(A) | Source(s) |

| ASTM E698 | 125.53 | 34.90 | mdpi.com |

| ASTM E698 | 127.23 | 34.78 | mdpi.com |

Reaction Order Determination

The reaction order (n) describes how the rate of reaction depends on the concentration of the reactant. For the decomposition of this compound, the reaction model can be complex. The ASTM E698 method, used to determine Ea and A, operates under the assumption of a first-order reaction. mdpi.com

However, more detailed analyses suggest a more nuanced behavior. The Borchardt and Daniels method, which establishes a kinetic model of the form f(α) = (1 − α)ⁿ, can be used to derive the reaction order from a single DSC measurement. mdpi.com While the thermal decomposition is sometimes considered an nth-order reaction, studies have also indicated that this compound can exhibit autocatalytic behavior. researchgate.netmdpi.com An autocatalytic reaction is one where a product of the reaction acts as a catalyst; this model is described by f(α) = αᵐ(1 − α)ⁿ. mdpi.com The potential for autocatalysis is a critical finding, as it can signify a more complex thermal hazard profile compared to a simple nth-order decomposition. mdpi.com

Advanced Calorimetric Techniques for Kinetic Analysis

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are powerful tools for investigating the kinetics of thermally unstable materials like this compound. These methods provide detailed information on the heat flow associated with the decomposition process as a function of temperature or time.

Differential Scanning Calorimetry (DSC) Applications for Reaction Heat and Profile

DSC is widely used to determine the thermal characteristics of this compound. researchgate.netmdpi.com The technique measures the heat flow into or out of a sample as it is subjected to a controlled temperature program, revealing the exothermic nature of the decomposition. researchgate.net A typical DSC experiment on this compound shows a single exothermic decomposition peak.

From the DSC curve, several key parameters can be derived. The exothermic onset temperature (To), which marks the start of the decomposition, has been reported to be approximately 118 °C. researchgate.net The total heat of decomposition (ΔHd) is another critical parameter obtained by integrating the area under the exothermic peak. researchgate.net For a 70 mass% sample of this compound, the heat of decomposition was determined to be around 1,080 kJ/kg. researchgate.net DSC experiments are typically conducted using small sample sizes (e.g., 4.5–5.2 mg) under a nitrogen atmosphere at various heating rates to assess the thermal profile comprehensively. researchgate.netmdpi.com

Isothermal and Non-Isothermal Kinetic Modeling

Both isothermal (constant temperature) and non-isothermal (programmed heating rate) DSC data are used to construct kinetic models for the decomposition of this compound. mdpi.com

Non-isothermal modeling often involves methods that analyze data from experiments conducted at multiple linear heating rates. mdpi.com

The Ozawa method (ASTM E698): This is an isoconversional method that uses the peak temperatures from DSC curves at different heating rates to determine the apparent activation energy, assuming a first-order reaction. mdpi.com

The Borchardt and Daniels (B/D) method (ASTM E2041): This method can resolve kinetic parameters (Ea, A, n) from a single non-isothermal DSC measurement. mdpi.comlidsen.com It is based on establishing a specific kinetic model, such as the nth-order reaction model, f(α) = (1 − α)ⁿ. mdpi.com

Isothermal modeling can provide predictions about the material's behavior at a constant temperature over time. mdpi.com

Kinetic parameters derived from non-isothermal methods like the B/D method can be used to simulate isothermal behavior. mdpi.com These simulations can generate predictive curves for the degree of conversion versus time at specific isothermal temperatures, which is valuable for assessing storage and handling conditions. mdpi.com

Additionally, kinetics-based curve fitting methods are employed to evaluate possible kinetic models and their corresponding parameters from DSC data. researchgate.netresearchgate.net Some analyses have also verified an autocatalytic model for the decomposition, which is important for understanding potential runaway reaction scenarios. mdpi.com

Modeling Approaches for Decomposition Kinetics

The study of the decomposition kinetics of this compound is crucial for understanding its thermal instability and ensuring its safe handling and application. researchgate.net Various modeling approaches are employed to derive kinetic parameters from experimental data, primarily obtained from differential scanning calorimetry (DSC). mdpi.com These models provide a mathematical framework to describe the reaction mechanism and predict the material's behavior under different thermal conditions.

Application of the Borchardt and Daniels Method

A significant method for determining the kinetic parameters from a single DSC measurement is the Borchardt and Daniels (B/D) method. mdpi.com This approach is utilized to derive key kinetic parameters including the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). mdpi.com The method is based on a specific kinetic model, f(α) = (1 − α)n, where α represents the degree of conversion. mdpi.com

The process involves analyzing the thermal parameters of the DSC peak curve, such as the heat flow (dH/dt), the temperature (T), and the heat of decomposition (ΔH). mdpi.com The degree of conversion (α) at a given temperature is calculated as the ratio of the partial heat of reaction at that temperature to the total heat of decomposition. mdpi.com By plotting the natural logarithm of the reaction rate against the reciprocal of the absolute temperature (Arrhenius plot), the activation energy and pre-exponential factor can be determined. mdpi.com

Research utilizing Wolfram's Mathematica as a tool for DSC measurement analysis has demonstrated the application of the B/D method to this compound. mdpi.comresearchgate.net This involves cleansing the raw DSC data, normalizing the peak curve, and then deriving the characteristic and kinetic parameters. mdpi.comresearchgate.net The derived kinetic parameters can then be used to simulate the decomposition process. mdpi.com

Interactive Table 1: Kinetic Parameters for this compound Decomposition via Borchardt and Daniels Method

| Parameter | Value | Unit |

| Apparent Activation Energy (Ea) | 156 | kJ mol⁻¹ |

| Apparent Exothermic Onset Temperature (T₀) | 118 | °C |

| Heat of Decomposition (ΔH) | 1080 | kJ kg⁻¹ |

Note: The data in this table is based on studies of 70 mass% this compound at low heating rates. researchgate.net

Validation of Autocatalytic Reaction Models

The decomposition of this compound can exhibit autocatalytic behavior, a phenomenon where a reaction product acts as a catalyst for the reaction itself. researchgate.net This is an important consideration as it can lead to an accelerating rate of decomposition and potentially a runaway reaction. researchgate.net Therefore, the validation of autocatalytic reaction models is a key aspect of its kinetic investigation.

Studies have shown that while the n-th order model from the Borchardt and Daniels method provides a good fit, the decomposition may also be described by an autocatalytic model. mdpi.com The autocatalytic nature is suggested by the shape of the conversion versus time and reaction rate versus conversion plots derived from DSC data. mdpi.com The presence of autocatalysis can be confirmed by observing if the maximum reaction rate occurs at a conversion value greater than zero.

The investigation into the decomposition chemistry reveals that the process involves several pathways, some of which yield radicals that can initiate polymerization. researchgate.net The formation of these reactive intermediates can contribute to the autocatalytic nature of the decomposition.

Interactive Table 2: Comparison of Kinetic Models for this compound Decomposition

| Kinetic Model | Description | Applicability to this compound |

| n-th Order | Reaction rate is proportional to the concentration of the reactant raised to the power of n. | Provides a foundational understanding and good simulation of the decomposition process. mdpi.comresearchgate.net |

| Autocatalytic | Reaction rate is accelerated by one of the reaction products. | Verified as a potential model, particularly relevant for safety assessments due to accelerating reaction rates. mdpi.com |

Gaussian Curve Simulation for Peak Analysis in Thermal Experiments

To further analyze and understand the thermal decomposition peaks obtained from DSC experiments, Gaussian curve simulation is employed. mdpi.com This modeling technique allows for the simulation of the DSC peak curve based on derived characteristic parameters. researchgate.netmdpi.com By applying a Gaussian curve model, researchers can estimate the peak curve at different heating rates, which can be valuable for planning further experiments and understanding the influence of various kinetic parameters on the shape of the peak curve. mdpi.com

Applications of 1,1 Bis Tert Butylperoxy Cyclohexane in Polymer Science

Role as a Radical Polymerization Initiator

1,1-Bis(tert-butylperoxy)cyclohexane is widely utilized to initiate the polymerization of various monomers. Its symmetrical structure, featuring two peroxide groups, allows for the generation of free radicals upon thermal decomposition, which in turn initiate the polymer chain growth.

Initiation Efficiency in Vinyl Monomer Polymerization (e.g., Styrene (B11656), Ethylene)

In styrene polymerization, it is recognized for its ability to produce a higher polymerization rate and contribute to a lower residual styrene content in the final product. mdpi.com The initiation process begins with the thermal decomposition of the peroxide, generating tert-butoxy (B1229062) radicals. These primary radicals then react with styrene monomers to start the growth of polystyrene chains. While extensive research has been conducted on its use with styrene, specific quantitative data on its initiation efficiency in ethylene (B1197577) polymerization is less commonly detailed in publicly available literature. However, its application in this area is noted in industrial patents.

Control over Polymer Molecular Weight and Distribution

The concentration of the initiator plays a crucial role in determining the molecular weight and molecular weight distribution (polydispersity index or PDI) of the resulting polymer. Generally, a higher initiator concentration leads to a greater number of initiated polymer chains, which in turn results in a lower average molecular weight.

Impact on Residual Monomer Content and Polymerization Efficiency

A key advantage often cited for using this compound in styrene polymerization is its effectiveness in reducing the amount of unreacted monomer left in the final polymer. mdpi.com Lower residual monomer content is highly desirable, particularly for applications in food packaging and medical devices, where monomer migration can be a concern.

Multifunctional Initiator Behavior in Complex Polymerization Systems

The presence of two peroxide groups in this compound gives it a bifunctional character. This allows for more complex polymerization pathways compared to monofunctional initiators.

Sequential Decomposition of Labile Groups in Chain Growth

A significant aspect of using this compound is the sequential decomposition of its two peroxide groups. mdpi.com These groups can possess different thermal stabilities, or their decomposition rates can be influenced by their local chemical environment. This means that one peroxide group might decompose at a lower temperature or earlier in the polymerization process, initiating a polymer chain. The second peroxide group can remain intact within the polymer backbone and decompose at a later stage or at a higher temperature.

This sequential decomposition can lead to the formation of block copolymers or polymers with unique architectures. The re-initiation from the peroxide groups within the polymer chains can also lead to an increase in the molecular weight of the polymer over time. The kinetics of this sequential decomposition can be studied to precisely control the final polymer structure.

Below is a table of kinetic parameters for the thermal decomposition of this compound determined using Differential Scanning Calorimetry (DSC).

| Parameter | Value | Unit | Method |

| Activation Energy (Ea) | 125.185 | kJ/mol | ASTM E2890 |

| Activation Energy (Ea) | 125.53 | kJ/mol | ASTM E698 |

| Log of Pre-exponential Factor (lnA) | 34.7961 | - | ASTM E2890 |

| Log of Pre-exponential Factor (lnA) | 34.90 | - | ASTM E698 |

| Data sourced from a study on the thermal decomposition kinetics of this compound. mdpi.com |

Comprehensive Mathematical Modeling of Bulk Polymerization Kinetics

To fully understand and optimize the polymerization process using this compound, comprehensive mathematical models have been developed, particularly for the bulk polymerization of styrene. mdpi.com These models are based on a kinetic mechanism that includes several key steps:

Thermal and Chemical Initiation: The model accounts for both the initiation from the thermal decomposition of the monomer itself and the chemical initiation from the sequential decomposition of the peroxide groups in this compound.

Propagation: The growth of the polymer chain by the addition of monomer units.

Chain Transfer: The transfer of the radical activity to a monomer, solvent, or polymer molecule, which terminates one chain and initiates another.

Termination: The cessation of chain growth, typically by the combination of two radical chains.

Re-initiation: The initiation of new polymer chains from the undecomposed peroxide groups present within the existing polymer chains.

These models can predict the evolution of various reaction variables, such as the concentration of reactants and products, the population of radical species, and the number of undecomposed peroxide groups. Furthermore, they can provide detailed information on the complete molecular weight distribution of the polymer, characterizing the polymer species by both their chain length and the number of remaining labile peroxide groups. mdpi.com Such models are powerful tools for theoretically evaluating the influence of the initiator's structure and the reaction conditions on the final polymer properties.

Influence of Initiator Structure and Functionality on Reaction Rate

The structure of an initiator is paramount in dictating the kinetics of a polymerization reaction. This compound is classified as a bifunctional peroxide initiator, a characteristic that significantly influences its behavior and efficiency. researchgate.net Its molecular structure features two peroxide groups, which can decompose thermally to generate free radicals at two different rates, a property that distinguishes it from monofunctional initiators.

This bifunctionality is often exploited in processes like styrene polymerization to achieve a higher rate of polymerization and lower residual monomer content. researchgate.net The decomposition of the two peroxide groups occurs at different temperatures or rates, allowing for a sustained release of radicals throughout the polymerization process. The initial, less stable peroxide group can initiate the polymerization at a lower temperature, while the second, more stable group decomposes at a higher temperature to ensure continued polymerization and minimize unreacted monomer in the final product. This sequential decomposition mechanism, inherent to its structure, allows for greater control over the reaction rate and the final polymer's molecular weight distribution compared to initiators with a single decomposition rate.

Research into the thermal parameters of this compound highlights its thermal instability, which is a key factor in its function as an initiator. researchgate.net The rate of radical generation, and thus the polymerization rate, is directly linked to the thermal decomposition kinetics of the initiator. The presence of two peroxy groups within the same molecule provides a higher concentration of initiating radicals per mole of initiator compared to a monofunctional counterpart, which can lead to an accelerated reaction rate under specific process conditions.

Grafting Polymerization and Modified Polymer Systems

This compound serves as an effective initiator for grafting monomers onto existing polymer backbones, a key strategy for producing high-impact polymers. A notable application is the grafting of styrene onto a high-cis-1,4 polybutadiene (B167195) (PB) backbone to synthesize toughened polystyrene. doaj.orgexpresspolymlett.com

A common strategy involves dissolving the polybutadiene rubber in the styrene monomer to create a rubber/monomer solution. expresspolymlett.com The initiator, this compound, is then introduced into this solution. The system is heated, prompting the thermal decomposition of the initiator. The resulting tert-butoxy radicals can abstract hydrogen atoms from the polybutadiene backbone, creating macro-radicals. These sites on the polybutadiene chain then initiate the polymerization of styrene, causing polystyrene chains to grow from the rubber backbone, a process known as "grafting from". expresspolymlett.com

To achieve greater control over the grafting process and the architecture of the resulting copolymer, this strategy can be refined by incorporating a stable radical, such as 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO). In this approach, both this compound and TEMPO are added to the rubber/monomer solution. expresspolymlett.com The system is heated to a pre-polymerization temperature (e.g., 105°C), where the initiator decomposes. expresspolymlett.com The generated radicals react with both the polybutadiene and TEMPO, leading to the formation of functionalized macroalkoxyamines on the polybutadiene backbone. Subsequently, styrene monomers react with these sites to produce the polybutadiene-graft-polystyrene (PB-g-PS) copolymer in a more controlled, 'living' radical polymerization manner. expresspolymlett.com This allows for the length and molecular weight of the grafted polystyrene chains to be controllably increased as the monomer conversion progresses. expresspolymlett.com

Table 1: Experimental Parameters for Grafting Styrene onto Polybutadiene This interactive table outlines typical starting materials and conditions for the grafting polymerization process initiated by this compound.

| Component | Role | Typical Amount | Process Step |

| High-cis-1,4 Polybutadiene (PB) | Polymer Backbone | 30.0 g | Dissolved in styrene monomer overnight at ambient temperature. |

| Styrene | Monomer | 370.0 g | Acts as the solvent for PB and the monomer for grafting. |

| This compound | Initiator | 0.458 g | Dissolved in ethylbenzene (B125841) and charged into the reactor. |

| Ethylbenzene | Solvent | 30.0 g | Used to dissolve the initiator before adding to the main solution. |

| 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) | Control Agent | 0 - 0.261 g | Added with the initiator to mediate the polymerization. |

The use of this compound as an initiator in grafting polymerization significantly impacts the morphology and, consequently, the mechanical properties of the final polymer composite. doaj.org In the case of high-impact polystyrene (HIPS) produced by grafting styrene onto polybutadiene, the goal is to create a material with enhanced toughness compared to pure polystyrene. expresspolymlett.com

The morphology of these materials typically consists of a polystyrene matrix with dispersed rubbery particles of polybutadiene-graft-polystyrene. The efficiency of the grafting process directly influences the size, distribution, and stability of these rubber particles. When the grafting process is mediated by a combination of this compound and a controlling agent like TEMPO, the resulting morphology and properties can be finely tuned. doaj.orgexpresspolymlett.com

Research has shown that a moderate amount of TEMPO relative to the initiator leads to a favorable morphology and improved mechanical properties. doaj.orgexpresspolymlett.com This optimal ratio results in a semi-ductile fracture mode, indicating enhanced toughness. expresspolymlett.com However, if the concentration of the controlling agent is too high, both the degree of rubber grafting and the particle size distribution are negatively affected. doaj.orgexpresspolymlett.com This can lead to a material that is brittle and unstable under impact, defeating the purpose of the rubber-toughening modification. expresspolymlett.com Therefore, the precise control over the initiation and grafting process, enabled by this compound, is critical for achieving the desired mechanical performance in the modified polymer system. doaj.org

Table 2: Influence of Initiator System on Polymer Properties This interactive table summarizes the effects of modifying the initiator system on the final properties of polystyrene grafted onto polybutadiene.

| Condition | Effect on Rubber Grafting | Effect on Particle Size Distribution | Resultant Mechanical Performance |

| Initiator Only | Standard Grafting | Broad | Standard Impact Strength |

| Initiator + Moderate TEMPO | Favorable | Well-dispersed | Improved Toughness, Semi-Ductile Fracture |

| Initiator + High TEMPO | Weaker | Weaker | Brittle, Unstable Under Impact |

1,1 Bis Tert Butylperoxy Cyclohexane As a Cross Linking Agent

Cross-linking Mechanisms in Elastomers and Thermosets

The cross-linking process, often referred to as curing or vulcanization, transforms linear or branched polymer chains into a three-dimensional network. This transformation is initiated by the thermal decomposition of 1,1-Bis(tert-butylperoxy)cyclohexane into highly reactive free radicals.

The primary mechanism of action for this compound begins with the homolytic cleavage of its two peroxide (-O-O-) bonds upon heating. researchgate.net This decomposition generates two moles of tert-butoxy (B1229062) radicals for each mole of the peroxide.

Decomposition Reaction: C₆H₁₀[OOC(CH₃)₃]₂ → 2 (CH₃)₃CO• + Other byproducts

These tert-butoxy radicals are highly energetic and readily abstract hydrogen atoms from the polymer backbones (P-H). acs.orgscispace.comresearchgate.net This hydrogen abstraction step creates a macro-radical on the polymer chain (P•).

Hydrogen Abstraction: (CH₃)₃CO• + P-H → (CH₃)₃COH + P•

The final step is the combination of two polymer macro-radicals to form a stable, covalent carbon-carbon (C-C) bond between the chains. This bond constitutes the cross-link, which builds the three-dimensional network structure. nih.gov

Intermolecular C-C Bond Formation: P• + P• → P-P

This sequence of reactions is repeated throughout the polymer matrix, leading to a densely cross-linked material.

This compound is versatile and can be used to cross-link various polymer systems through slight variations of the radical mechanism.

Silicone Rubbers: In silicone rubbers, such as polydimethylsiloxane (B3030410) (PDMS), the tert-butoxy radicals abstract hydrogen atoms from the methyl (-CH₃) side groups attached to the siloxane backbone. The resulting silicone macro-radicals then combine to form ethylene (B1197577) bridges between the chains, creating a stable network. mdpi.com This peroxide curing method is common for High Temperature Vulcanizing (HTV) silicone rubbers. shinetsusilicone-global.com

Unsaturated Polyesters (UP): For unsaturated polyester (B1180765) resins, which are typically dissolved in a reactive monomer like styrene (B11656), the mechanism is one of radical polymerization. The radicals generated from this compound initiate the copolymerization between the carbon-carbon double bonds present in the polyester chain and the vinyl group of the styrene monomer. pergan.com This process builds a rigid, cross-linked thermoset structure, which is fundamental to the production of composite materials. google.com

Enhancement of Material Properties through Cross-linking

The formation of a three-dimensional network structure dramatically enhances the physical and thermal properties of the base polymer.

Cross-linking restricts the movement of polymer chains relative to one another. This molecular immobility leads to significant improvements in key material properties.

Mechanical Strength and Elasticity: The covalent C-C cross-links prevent polymer chains from slipping past each other under stress. This increases the material's modulus (stiffness), tensile strength, and hardness. mdpi.com While pure elastomers are typically soft and weak, the cross-linked versions exhibit the high elasticity and resilience characteristic of rubber.

Thermal Stability: Uncross-linked polymers will soften and flow upon heating. The network structure created by this compound prevents this, allowing the material to retain its shape and mechanical properties at elevated temperatures. shinetsusilicone-global.com Peroxide-induced C-C bonds are more thermally stable than the sulfur-sulfur bonds formed during traditional vulcanization, offering superior performance in high-temperature applications. nouryon.com

The following table summarizes the general effect of cross-linking on polymer properties:

| Property | Effect of Cross-linking | Reason |

|---|---|---|

| Tensile Strength | Increase | Network structure bears load more effectively. |

| Modulus (Stiffness) | Increase | Reduced chain mobility. |

| Hardness | Increase | Increased resistance to surface indentation. |

| Elongation at Break | Decrease | Restricted chain extensibility. |

| Compression Set | Decrease | Network structure provides better recovery from deformation. |

| Thermal Stability | Increase | Prevents polymer flow at high temperatures. |

| Solvent Resistance | Increase | Network swells but does not dissolve. |

The ability of this compound to generate stable C-C cross-links makes it a valuable agent in several industrial applications.

Rubber Vulcanization: In the rubber industry, it is used as a vulcanizing agent for a variety of elastomers, including EPDM, silicone rubber, and natural rubber. google.com Peroxide vulcanization is preferred over traditional sulfur cures for applications demanding superior heat resistance, aging properties, and color stability, as no sulfur-containing byproducts are formed.

Advanced Composites: this compound is used to cure the thermoset resin matrices in advanced composite materials. It is particularly employed in the manufacturing of Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC), which are used to produce fiber-reinforced plastic parts for the automotive, electrical, and construction industries. pergan.com The peroxide's role is to cross-link the unsaturated polyester or vinyl ester resin around the glass or carbon fibers, creating a strong, lightweight, and rigid final product. Its use in curing matrices is a key aspect of producing high-performance composites. mdpi.comresearchgate.net

Synergistic Effects in Peroxide Blends for Cross-linking Formulations

In many industrial curing processes, a blend of different peroxides is used to optimize the cross-linking reaction and final properties. This compound can be formulated with other peroxides to achieve synergistic effects.

A common strategy involves blending peroxides with different decomposition temperatures. For instance, a formulation might combine a highly reactive, low-temperature peroxide with a more stable, high-temperature peroxide like this compound. nouryon.com

Mechanism of Synergy: The low-temperature initiator starts the curing process at a moderate temperature, allowing the viscosity of the resin to increase in a controlled manner. As the temperature rises, the more thermally stable this compound decomposes, ensuring a complete and thorough cure throughout the material.

Benefits of Blends: This approach provides several advantages:

Controlled Cure Profile: It avoids a sudden, highly exothermic reaction that can be caused by a single, highly active peroxide.

Reduced Scorch: It provides a longer processing window before the material begins to cure prematurely.

Complete Curing: It ensures that a high degree of cross-linking is achieved, which is crucial for developing optimal mechanical and thermal properties, especially in thick parts.

An example of such a product is a blend of 1,1-Di(tert-butylperoxy)cyclohexane and tert-Butyl peroxy-2-ethylhexanoate, which is used for curing unsaturated polyester and vinyl ester resins. nouryon.com

Thermal Hazard Assessment and Process Safety Research for 1,1 Bis Tert Butylperoxy Cyclohexane

Characterization of Thermal Instability and Self-Reactivity

The inherent thermal instability of 1,1-Bis(tert-butylperoxy)cyclohexane stems from its two peroxide groups. researchgate.net This molecular structure can release significant energy upon decomposition, which can lead to hazardous scenarios like runaway reactions, fires, or explosions if not properly managed. researchgate.net Consequently, characterizing its thermal instability is a critical aspect of process safety.

Self-Accelerating Decomposition Temperature (SADT) Determination and Significance

The Self-Accelerating Decomposition Temperature (SADT) is a crucial safety parameter that indicates the lowest temperature at which a substance in its commercial packaging can undergo a self-accelerating decomposition. wikipedia.org At temperatures above the SADT, the heat generated by the decomposition reaction exceeds the heat that can be dissipated to the environment, leading to a rapid, uncontrollable increase in temperature and reaction rate. wikipedia.orgtaylorandfrancis.com Therefore, the SADT is a key factor in establishing safe storage and transportation temperatures. acs.org

For this compound, the SADT has been determined through various studies. A solution of approximately 80% in odorless mineral spirits has a reported SADT of ≥50°C, while another study cites a value of 65°C. sigmaaldrich.com A 50% solution in mineral oil has a recommended maximum storage temperature of 25°C to avoid self-accelerating decomposition. fishersci.com The determination of SADT can be performed using experimental methods or derived from kinetic parameters obtained through thermal analysis techniques. researchgate.net

Table 1: Reported SADT Values for this compound

| Formulation | SADT Value (°C) |

| ~80% in odorless mineral spirits | ≥50 |

| Not Specified | 60.0 |

| Not Specified | 65 |

Data sourced from multiple studies. acs.orgsigmaaldrich.com

Exothermic Onset Temperature (To) Studies

The exothermic onset temperature (T₀) is the lowest temperature at which a substance begins to show a detectable exothermic reaction (heat release) under specific experimental conditions. taylorandfrancis.com It is a primary indicator of thermal instability, with lower onset temperatures suggesting a higher potential hazard. Differential Scanning Calorimetry (DSC) is a common technique used to determine the T₀ by subjecting a small sample to a controlled temperature program. mdpi.comicheme.org

Studies on this compound (BTBPC) have utilized DSC to evaluate its thermal characteristics. For a 70 mass% concentration of BTBPC, the apparent exothermic onset temperature (T₀) was found to be approximately 118°C when analyzed at low heating rates (0.5, 1, 2, and 4 °C min−1). researchgate.net The heat of decomposition (ΔHd) associated with this event was determined to be around 1,080 kJ kg-1, highlighting the significant energy release potential of the compound. researchgate.net

Table 2: Thermal Properties of 70 mass% this compound

| Parameter | Value | Method |

| Exothermic Onset Temperature (T₀) | ~118 °C | DSC (low heating rates) |

| Heat of Decomposition (ΔHd) | ~1,080 kJ kg-1 | DSC |

| Apparent Activation Energy (Ea) | ~156 kJ mol-1 | DSC |

Data from a study by K. H. Hsueh et al. researchgate.net

Runaway Reaction Phenomenology and Prediction

A runaway reaction is an uncontrolled, accelerating exothermic reaction that can lead to catastrophic equipment failure and release of hazardous materials. Predicting the potential for such events is a cornerstone of chemical process safety. For substances like this compound, this involves analyzing key parameters under adiabatic conditions, which simulate a worst-case scenario where no heat is lost to the surroundings. akts.com

Time to Maximum Rate (TMR) Analysis under Adiabatic Conditions

The Time to Maximum Rate (TMR) is a critical safety parameter that defines the time required for a substance to reach its maximum rate of decomposition under adiabatic conditions, starting from a specific initial temperature. nih.govscribd.com A common benchmark is the TD24, which is the temperature at which the TMR is 24 hours, often considered a threshold for allowing sufficient time for intervention in case of a cooling failure. scribd.compurdue.edu

The TMR can be calculated using kinetic parameters derived from DSC experiments. scribd.com For a related compound, 1,1-di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane (TMCH), analysis showed that TMR is a vital parameter for ensuring process safety. researchgate.netnih.gov For this compound, understanding its TMR profile is essential for defining safe operating temperature limits to prevent runaway scenarios. researchgate.net

Temperature of No Return (TNR) Assessment

The Temperature of No Return (TNR) is the critical temperature for a substance in a specific storage or reactor configuration, above which a runaway reaction becomes irreversible, even with maximum cooling applied. researchgate.netresearchgate.net It represents the point where the heat generation rate permanently outstrips the heat removal capacity of the system. The TNR is a function of the substance's kinetics and the heat transfer characteristics of the equipment. researchgate.net The assessment of TNR is crucial for the design of inherently safer processes and emergency relief systems. researchgate.net

Criticality Assessment in Industrial Reaction Systems

The practical application of thermal safety data involves a criticality assessment to classify the potential severity of a thermal runaway in an industrial setting. This assessment integrates parameters like the heat of decomposition, onset temperature, and the maximum attainable temperature under adiabatic conditions. The Stoessel criticality diagram is one such tool used to evaluate the thermal hazard of a process. researchgate.net

For organic peroxides like this compound, mixing with incompatible materials, such as acids, can dramatically increase the thermal hazard. researchgate.netresearchgate.net Studies on the contamination of this peroxide with acids have shown a significant lowering of the decomposition temperature, thereby increasing the risk of a runaway reaction. researchgate.net Therefore, a comprehensive criticality assessment must consider not only the pure substance but also the potential for contamination within the industrial process, ensuring that operating conditions are designed to maintain an adequate safety margin and prevent the initiation of a thermal runaway. researchgate.net

Mitigation Strategies and Safer Handling Protocols in Research and Industry

The inherent thermal instability of this compound (BTBPC) necessitates the implementation of robust mitigation strategies and handling protocols to ensure safety in both research and industrial settings. Due to its two active peroxide groups, BTBPC is susceptible to thermal runaway reactions, which can be triggered by various factors. psu.edugoogle.com Understanding and controlling these factors are paramount to preventing accidents.

Effects of Diluents and Solvents on Thermal Stability and Decomposition Risks

Research has shown that the choice of solvent can affect the decomposition kinetics of organic peroxides. For instance, studies on similar peroxides have indicated that solvents can influence the rate of decomposition. While specific comparative studies on a wide range of solvents for BTBPC are not extensively documented in the public domain, the principle that dilution enhances safety is well-established. Dilution with a high heat capacity solvent can help to absorb the heat generated during decomposition, thus preventing a rapid temperature increase. researchgate.net

The use of solvents is a key strategy for safer handling. For example, a 70 mass% solution of BTBPC in an iso-paraffinic hydrocarbon solvent is a common commercial product. mdpi.com The solvent in this case acts as a thermal ballast. The table below, compiled from available research, illustrates the thermal hazard parameters of BTBPC in a diluted form.

| Parameter | Value | Heating Rate (°C/min) | Notes |

|---|---|---|---|

| Apparent Exothermic Onset Temperature (To) | ~118 °C | 0.5, 1, 2, 4 | The temperature at which the exothermic decomposition begins to be detected. psu.edu |

| Apparent Activation Energy (Ea) | ~156 kJ/mol | 0.5, 1, 2, 4 | The minimum energy required to initiate the decomposition reaction. psu.edu |

| Heat of Decomposition (ΔHd) | ~1080 kJ/kg | 0.5, 1, 2, 4 | The total heat released during the decomposition process. psu.edu |

Studies on other organic peroxides have shown that aromatic solvents can have different effects on thermal stability compared to aliphatic solvents. scispace.com For instance, the presence of an aromatic ring in the solvent can lead to different interactions with the peroxide, potentially influencing the decomposition pathway. nih.gov However, detailed quantitative data directly comparing the effects of aromatic versus aliphatic solvents on the thermal stability of BTBPC is limited in publicly available literature.

Control of Exothermic Behavior through Calorimetric Monitoring

The control of the highly exothermic decomposition of this compound is critical for preventing runaway reactions. researchgate.net Calorimetric monitoring is a key tool for achieving this control. Techniques such as Differential Scanning Calorimetry (DSC) and reaction calorimetry are employed to determine critical safety parameters. psu.eduresearchgate.net

DSC experiments, conducted at various heating rates (e.g., 0.5, 1, 2, and 4 °C/min), allow for the determination of the onset temperature of decomposition (To), the heat of decomposition (ΔHd), and the activation energy (Ea). psu.edu This data is essential for assessing the thermal risk of the process. For example, knowing the To helps in defining the maximum safe operating temperature.

Reaction calorimeters provide real-time data on the heat evolved during a chemical process. This allows for the continuous monitoring of the reaction's progress and the immediate detection of any deviation from normal operating conditions that could lead to a thermal runaway. researchgate.net By measuring the heat flow, operators can ensure that the cooling capacity of the reactor is sufficient to remove the heat being generated by the reaction. mdpi.com

In an industrial setting, process control systems are integrated with calorimetric data to maintain safe operation. acs.org These systems can automatically adjust parameters such as reactant feed rates or cooling system output to prevent the temperature from approaching the decomposition onset temperature. mdpi.com In the event of a cooling failure or other process upset, understanding the Maximum Temperature of the Synthesis Reaction (MTSR) and the adiabatic temperature rise, both of which can be determined through calorimetric studies, is crucial for implementing emergency procedures. researchgate.net

Management of Incompatible Materials and Contaminants

The thermal stability of this compound can be severely compromised by the presence of incompatible materials and contaminants. researchgate.net These substances can catalyze the decomposition of the peroxide, leading to a rapid and uncontrolled release of energy. Therefore, strict management of such materials is a critical aspect of process safety.

Commonly listed incompatible materials for organic peroxides, including BTBPC, are acids, bases, metals, and reducing agents. researchgate.net

Acids and Bases: Strong acids and bases can catalyze the decomposition of organic peroxides. For BTBPC, contact with acids can lead to a significant increase in the thermal hazard. google.com For example, studies have shown that mixing BTBPC with nitric acid dramatically increases the degree of thermal hazard in the exothermic peak. google.com The catalytic effect of acids is believed to involve the protonation of the peroxide oxygen, which weakens the O-O bond and facilitates its cleavage.

Metals: Transition metal ions, such as iron, copper, and manganese, are known to catalyze the decomposition of peroxides. psu.eduresearchgate.net These metals can participate in redox reactions with the peroxide, generating free radicals and initiating a chain decomposition reaction. The presence of even trace amounts of these metals can significantly lower the decomposition temperature and increase the decomposition rate. Therefore, equipment used for handling and storing BTBPC should be free from such metal contaminants.

The following table summarizes key incompatible materials for this compound:

| Material Class | Examples | Potential Hazard |

|---|---|---|

| Acids | Nitric acid, Sulfuric acid google.com | Catalyzes rapid and exothermic decomposition. google.com |

| Bases | Strong bases | Can promote decomposition. researchgate.net |

| Metals | Iron, Copper, Manganese psu.eduresearchgate.net | Catalyze decomposition, leading to potential thermal runaway. psu.edu |

| Reducing Agents | - | Can react exothermically with the peroxide. researchgate.net |

| Combustible Materials | - | Contact may cause fire. researchgate.net |

Advanced Analytical Methodologies for Characterizing 1,1 Bis Tert Butylperoxy Cyclohexane in Research

Chromatographic Techniques for Decomposition Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for analyzing the complex mixtures that result from the thermal decomposition of 1,1-Bis(tert-butylperoxy)cyclohexane. researchgate.netresearchgate.net This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify the structure of the various decomposition products. researchgate.net In studies of peroxide decomposition, GC-MS analysis of the decomposed compounds, often following isothermal or non-isothermal experiments in a microcalorimeter, allows for the development of chemical decomposition models. researchgate.net

The analysis of reaction products is fundamental to understanding the reaction pathways. For instance, in the study of similar peroxide oxidation processes, GC-MS has been used to identify main products such as tert-butyl hydroperoxide (TBHP), di-t-butyl peroxide (DTBP), and t-butanol (TBA), along with other by-products. hzdr.denih.gov The identification of these products provides evidence for the proposed decomposition mechanisms, including pathways that generate radicals beneficial for processes like polystyrene manufacturing. researchgate.netresearchgate.net

Spectroscopic Approaches for Radical Intermediate Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive and specific spectroscopic technique for detecting and characterizing paramagnetic species, such as the free radicals generated during the thermolysis of this compound. nih.govnih.gov The technique is based on the resonant absorption of microwave radiation by unpaired electrons in a magnetic field. nih.gov ESR is particularly valuable because it can provide insight into the initial steps of decomposition by identifying the transient radical intermediates formed. nih.gov